Home > Products > Screening Compounds P126775 > Hpth, nle(8,18)-tyr(34)-
Hpth, nle(8,18)-tyr(34)- - 64297-16-1

Hpth, nle(8,18)-tyr(34)-

Catalog Number: EVT-3166466
CAS Number: 64297-16-1
Molecular Formula: C177H279N53O48
Molecular Weight: 3917 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“Hpth, nle(8,18)-tyr(34)-” refers to a variant of the Parathyroid hormone (PTH). PTH is a hormone secreted by the parathyroid glands that regulates the serum calcium through its effects on bone, kidney, and the intestine. In particular, this variant of PTH has been studied for its effects on phosphatidylcholine hydrolysis in UMR-106 osteoblastic cells .

Synthesis Analysis

The synthesis of “Hpth, nle(8,18)-tyr(34)-” involves a series of chemical reactions. The process includes the use of 6 M Gn·HCl, 100 mM Na2HPO4, 100 mM sodium ascorbate, 50 mM TCEP·HCl, and other reagents under specific conditions . The synthesis process is complex and requires precise control of conditions to ensure the correct formation of the peptide.

Bovine Parathyroid Hormone (bPTH)-(1-84)

  • Compound Description: bPTH(1-84) is the naturally occurring, intact form of parathyroid hormone in bovines. It plays a crucial role in calcium homeostasis. []
  • Relevance: bPTH(1-84) shares a high degree of homology with human PTH (hPTH) and exhibits similar biological activity. The target compound, hPTH, Nle(8,18)-Tyr(34)-, is a modified fragment of hPTH, and understanding the actions of the full bPTH molecule provides context for fragment activity. []

Human Parathyroid Hormone (hPTH)-(1-34)

  • Compound Description: hPTH(1-34) represents the biologically active N-terminal fragment of the full hPTH molecule. This fragment is sufficient to induce the full spectrum of bone-related activities. []
  • Relevance: The target compound, hPTH, Nle(8,18)-Tyr(34)-, is a modified analog of hPTH(1-34), designed to enhance its stability and potency. []

[Nle(8,18),Tyr(34)]bPTH-(3-34) Amide

  • Compound Description: This compound is a bovine PTH analog with modifications at positions 8, 18, and 34. It acts as a PTH receptor antagonist. [, ]
  • Relevance: [Nle(8,18),Tyr(34)]bPTH-(3-34) Amide shares the Nle(8,18),Tyr(34) substitutions with the target compound, hPTH, Nle(8,18)-Tyr(34)-, but lacks the first two amino acids of the active fragment, making it an antagonist. This highlights the importance of the N-terminal region for agonist activity. [, ]
  • Compound Description: This bovine PTH analog, similar to the previous compound, contains norleucine substitutions at positions 8 and 18, along with a tyrosine substitution at position 34. This particular analog did not elicit changes in intracellular calcium levels. []
  • Relevance: This compound emphasizes the importance of the first two amino acids in the sequence. Unlike hPTH, Nle(8,18)-Tyr(34)-, which is likely an agonist, this analog lacking the initial two residues, is inactive, indicating their critical role in receptor activation. []

hPTHrP-(1-34)

  • Compound Description: This is the 1-34 fragment of human parathyroid hormone-related protein (PTHrP), a hormone sharing a receptor with PTH. []
  • Relevance: hPTHrP-(1-34) provides insight into the shared receptor binding properties between PTH and PTHrP. Its comparison with hPTH, Nle(8,18)-Tyr(34)- in studies helps delineate the specific effects of the modifications introduced in the analog. []

[D-Trp(12),Tyr(34)]bPTH(7-34)

  • Compound Description: This is a bovine PTH analog with modifications at positions 12 and 34, known to act as a PTH1 receptor antagonist. []
  • Relevance: Comparing the binding affinities and antagonistic properties of [D-Trp(12),Tyr(34)]bPTH(7-34) with hPTH, Nle(8,18)-Tyr(34)- helps elucidate the structure-activity relationships of PTH analogs and their interaction with PTH receptors. []

PTHrP(7-34)

  • Compound Description: This fragment of human PTHrP acts as a PTH1 receptor antagonist. []
  • Relevance: Similar to other antagonists, the study of PTHrP(7-34) alongside hPTH, Nle(8,18)-Tyr(34)- helps dissect the structural requirements for PTH receptor agonism and antagonism. []

Tuberoinfundibular Peptide (7-39) [TIP(7-39)]

  • Compound Description: TIP(7-39) is a peptide fragment derived from TIP39, the likely endogenous ligand for the PTH2 receptor. It exhibits selective, high-affinity antagonism for the PTH1 receptor. []
  • Relevance: TIP(7-39) serves as a valuable tool for exploring PTH receptor pharmacology, particularly in comparison to PTH analogs like hPTH, Nle(8,18)-Tyr(34)-. Its unique structure and selectivity provide further insight into the molecular mechanisms governing PTH receptor activation and inhibition. []

(125)I-[Nle(8,18),Lys13(epsilon-p-(3-I-Bz)Bz),L-2-Nal(23),Arg(26,27),Tyr34]bPTH-(1-34)NH2

  • Compound Description: This is a radioiodinated, photoreactive bPTH agonist. Its design incorporates a photoreactive benzophenone moiety, enabling its use in photoaffinity crosslinking studies to investigate hormone-receptor interactions. []
  • Relevance: This photoreactive analog helps map the binding site of hPTH, Nle(8,18)-Tyr(34)- and other related compounds within the PTH receptor. By identifying the receptor residues in contact with specific positions on the ligand, it contributes to a more comprehensive understanding of the molecular basis of PTH action. []

(125)I-[Tyr(34)]hPTH-(19-84)

  • Compound Description: This is a radiolabeled C-terminal fragment of human PTH used to probe the binding properties of the C-PTH receptor. []
  • Relevance: While hPTH, Nle(8,18)-Tyr(34)-, focuses on the N-terminal fragment, understanding the potential interactions of C-terminal fragments like (125)I-[Tyr(34)]hPTH-(19-84) with the C-PTH receptor contributes to a holistic understanding of PTH signaling. This is particularly relevant considering the potential for cross-talk between different PTH receptor subtypes. []
  • Compound Description: These analogs incorporate alpha-amino-iso-butyric acid (Aib) at different positions within the 1-34 sequence of bovine PTH. They were synthesized to investigate the impact of Aib substitutions on the structure and activity of the peptide. []
  • Relevance: Comparing the conformational properties and biological activities of these Aib-containing analogs with hPTH, Nle(8,18)-Tyr(34)- provides valuable insights into the structure-activity relationships of PTH analogs. Specifically, it helps determine the importance of specific amino acid positions and their side chain properties for receptor binding and activation. []
Synthesis Analysis

The synthesis of Hpth, nle(8,18)-tyr(34)- is typically achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored on a solid support. The specific steps involved in the synthesis include:

  1. Preparation of the Resin: A suitable resin is chosen to which the first amino acid is attached.
  2. Amino Acid Coupling: Protected amino acids are sequentially coupled to the resin-bound peptide using coupling reagents such as diisopropylcarbodiimide (DIC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC).
  3. Deprotection Steps: After each coupling step, protective groups on the amino acids are removed to allow for the next coupling.
  4. Cleavage from Resin: Once the desired sequence is complete, the peptide is cleaved from the resin using acidic conditions (often trifluoroacetic acid).
  5. Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to isolate the desired peptide.

This method provides high purity and yield of peptides, making it ideal for synthesizing complex analogs like Hpth, nle(8,18)-tyr(34)- .

Molecular Structure Analysis

The molecular structure of Hpth, nle(8,18)-tyr(34)- consists of a sequence that includes specific modifications at positions 8 and 18 with norleucine (nle) and at position 34 with tyrosine (Tyr). The modifications enhance receptor binding affinity and biological activity compared to the native parathyroid hormone.

Structural Data

  • Peptide Sequence: The sequence includes critical residues that influence its biological activity.
  • Conformational Analysis: Studies using techniques such as circular dichroism spectroscopy have shown that this peptide can adopt an alpha-helical structure conducive to receptor binding.
Chemical Reactions Analysis

Hpth, nle(8,18)-tyr(34)- primarily undergoes reactions typical of peptides:

  1. Receptor Binding: It interacts with specific receptors (e.g., parathyroid hormone receptor 1) leading to signal transduction pathways that regulate calcium levels.
  2. Enzymatic Degradation: Like other peptides, it can be degraded by peptidases in physiological conditions.
  3. Modification Reactions: Potential modifications may include phosphorylation or glycosylation if synthesized in a biological system.

These reactions are critical for understanding how this compound functions within biological systems .

Mechanism of Action

The mechanism of action for Hpth, nle(8,18)-tyr(34)- involves binding to parathyroid hormone receptors located on target cells such as osteoblasts and renal tubular cells:

  1. Receptor Activation: Upon binding to its receptor, the compound activates adenylate cyclase via G-protein coupling.
  2. cAMP Production: This leads to an increase in cyclic adenosine monophosphate (cAMP) levels within the cell.
  3. Biological Effects: Elevated cAMP levels result in various downstream effects including increased calcium reabsorption in kidneys and enhanced bone resorption.

This mechanism underscores its potential therapeutic applications in conditions like osteoporosis .

Physical and Chemical Properties Analysis

Hpth, nle(8,18)-tyr(34)- exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in aqueous solutions at physiological pH.
  • Stability: Stability can vary based on environmental conditions; typically stable under refrigerated conditions but may degrade at higher temperatures or pH extremes.
  • Melting Point: As a peptide, it does not have a defined melting point but may decompose upon heating.

These properties are essential for handling and storage in laboratory settings .

Applications

Hpth, nle(8,18)-tyr(34)- has several scientific applications:

  1. Research Tool: Used extensively in studies investigating bone metabolism and calcium regulation.
  2. Therapeutic Potential: Investigated for use in treating osteoporosis due to its ability to stimulate bone formation and increase calcium levels.
  3. Pharmacological Studies: Serves as a model compound for developing new parathyroid hormone analogs with improved efficacy and safety profiles.
Structural and Functional Modifications of *Hpth, nle(8,18)-tyr(34)-*

Rationale for Position-Specific Substitutions (Nle8,18, Tyr34) in PTH(1-34) Analogs

The design of Hpth, nle(8,18)-tyr(34)- (specifically, [Nle8,18,Tyr34]-bPTH-(3-34)amide) stems from strategic efforts to engineer parathyroid hormone (PTH) analogues with optimized receptor binding and functional properties. The substitutions at positions 8 and 18 involve replacing methionine (Met) with norleucine (Nle), a non-natural, straight-chain aliphatic amino acid. This modification directly addresses the inherent oxidative instability of methionine residues, which compromises the biological activity and shelf-life of native PTH peptides under standard laboratory and physiological conditions [1] [7]. Norleucine provides similar hydrophobicity and steric bulk but lacks the oxidation-prone sulfur atom, thereby enhancing molecular stability without disrupting core interactions. The tyrosine substitution at position 34 serves a dual purpose: it introduces a spectroscopically traceable phenolic ring (enabling iodination for radioligand studies) and strategically replaces phenylalanine to optimize C-terminal conformation. The C-terminal region (particularly residues 15-34) is critical for initial receptor docking, and Tyr34 enhances this interaction through potential hydrogen bonding and aromatic stacking forces absent in the native sequence [4] [8]. Collectively, these substitutions create a peptide optimized for research into PTH receptor (PTH1R) interactions, balancing receptor affinity, functional modulation (antagonism), and experimental utility.

Comparative Analysis of Substituted vs. Native PTH(1-34) Sequences [1] [2] [4]

Functionally, Hpth, nle(8,18)-tyr(34)- exhibits a profound shift from agonist to antagonist behavior compared to the native PTH(1-34) sequence. Native PTH(1-34) is a potent agonist, binding the PTH1R via a two-site mechanism: its N-terminus (residues 1-14) interacts with the receptor's juxtamembrane domain (J-domain) to activate Gs-mediated adenylate cyclase signaling, while its C-terminus anchors to the receptor's extracellular domain (ECD). Truncation to the (3-34) fragment inherently removes the first two residues (Ser-Val) crucial for receptor activation. Consequently, [Nle8,18,Tyr34]-bPTH-(3-34)amide loses the ability to stimulate cAMP production, even at high concentrations (up to 500 nM) [4]. Crucially, it retains high affinity for the PTH1R via its C-terminal ECD interaction, enabling it to compete effectively with native PTH or PTHrP for receptor occupancy. Radioreceptor assays demonstrate dissociation constants (Kd) in the low nanomolar range (typically 1-8 nM), comparable to or only slightly weaker than potent agonists like [Tyr36]cPTHrP(1-36)NH2 (Kd ~1.9 nM) and significantly higher affinity than unmodified PTH(3-34) fragments [1] [4] [7]. This high-affinity binding underpins its efficacy as a competitive antagonist, capable of completely inhibiting PTH-stimulated adenylate cyclase activity in renal membrane assays [1] [7].

Table 1: Comparative Receptor Binding and Functional Properties of PTH Analogues

PeptideStructureKd (nM)cAMP StimulationPrimary FunctionKey Structural Features
bPTH(1-34)Native Sequence~0.5-2.0*Full Agonist (EC50 ~0.8 nM)AgonistN-terminal activation domain (1-14), Met8,18, Phe34
[Nle8,18,Tyr34]-bPTH-(3-34)amideModified Antagonist1.9 - 8.0 [1] [4] [7]None (up to 500 nM) [4]Competitive AntagonistTruncated N-terminus (3-34), Nle8,18, Tyr34
hPTH(1-84)Full-Length Native~2.3 [4]Full AgonistAgonistFull native sequence
hPTH(3-84)N-terminally Truncated~4.7 [4]Very Weak Agonist (~15% at 500 nM)Very Weak Partial AgonistTruncated N-terminus, native residues
[Tyr36]cPTHrP(1-36)NH2PTHrP Agonist Analog~1.9 [4]Full Agonist (EC50 ~0.7 nM)AgonistShared receptor with PTH, Tyr36

Impact of Norleucine (Nle) on Receptor Binding Affinity and Stability [1] [2] [5]

The incorporation of norleucine (Nle) at positions 8 and 18 represents a critical stability-enhancing modification. Methionine residues 8 and 18 in native bPTH are highly susceptible to oxidation, leading to sulfoxide formation and significant loss of biological potency. Nle substitution directly mitigates this vulnerability. Importantly, structural and binding studies confirm that Nle8,18 maintains near-native receptor affinity. This is attributed to Nle's structural mimicry of Met: both possess similar hydrophobic side chain lengths (4 carbons) and volumes. The minor differences in bond angles (C-C-C vs. C-S-C) and the absence of the sulfur atom do not disrupt the peptide's overall conformation or its interaction with the hydrophobic binding pocket within the receptor's extracellular domain [1] [7]. Solid-phase synthesis of analogues like [desamino-Ser3, Nle8,18, Tyr34]-bPTH-(3-34)amide and [D-Ser3, Nle8,18, Tyr34]-bPTH-(3-34)amide demonstrated that Nle8,18 preserves binding affinity comparable to the parent [Nle8,18, Tyr34]bPTH-(3-34)amide inhibitor (Kd differences < 2-fold) [1] [7]. Furthermore, Nle enhances peptide stability during synthesis, purification, storage, and biological assays, ensuring reproducible results and extending the peptide's usable lifespan – a vital characteristic for research reagents and potential therapeutic leads [5] [9]. Molecular dynamics simulations suggest that the slightly increased hydrophobicity of Nle compared to Met may subtly enhance interactions with non-polar receptor residues, contributing to the sustained high binding affinity observed experimentally [2].

Role of Tyrosine-34 in C-Terminal Conformational Stabilization [1] [4] [8]

Tyrosine-34 is a cornerstone modification for the structural and functional integrity of Hpth, nle(8,18)-tyr(34)-. Replacing the native phenylalanine (Phe34) with tyrosine serves multiple essential purposes. Firstly, the phenolic hydroxyl group of Tyr provides a site for regioselective radioiodination (e.g., using 125I), transforming the peptide into a valuable radioligand ([125I-Tyr34]-analogue) for sensitive and specific receptor binding assays (RRA) and autoradiography studies [1] [8]. This radiolabeling capability was instrumental in pioneering radioreceptor assays quantifying PTH receptor density and ligand affinity [1] [7]. Secondly, biophysical studies indicate that Tyr34 contributes to stabilizing the C-terminal α-helical conformation, a structural motif critical for high-affinity engagement with the receptor's extracellular N-terminal domain (residues 173-189) [2] [8]. The hydroxyl group can participate in hydrogen bonding networks within the peptide or with solvent molecules, potentially stabilizing the helix termination near the C-terminus. This stabilization is functionally critical, as the C-terminus (residues 15-34) mediates the initial docking step of PTH/PTHrP binding to the PTH1R. Modifications at position 34 significantly impact binding kinetics. Studies comparing [Nle8,18, Phe34]bPTH-(3-34)amide to the Tyr34 version show the latter often exhibits slightly higher affinity, confirming Tyr34's favorable role [1] [8]. Furthermore, Tyr34 enhances solubility relative to the more hydrophobic Phe, improving peptide handling and assay performance. The sequence of the core analogue is typically denoted as H-Ser-Gln-Ile-Gln-Phe-Nle8-His-Asn-Leu-Gly-Lys-His-Leu-Ser-Ser-Nle18-Glu-Arg-Val-Glu-Trp-Leu-Arg-Lys-Lys-Leu-Gln-Asp-Val-His-Asn-Tyr34-NH2 (bovine) or a closely related human sequence [8] [9], with the C-terminal amidation further contributing to conformational stability and resistance to carboxypeptidases.

Table 2: Functional Impact of Key Residues in Hpth, nle(8,18)-tyr(34)-

Residue PositionNative ResidueEngineered ResiduePrimary RationaleImpact on Molecule
3-34 SequenceN/A (Full 1-84 or 1-34)Truncation (Starts at Ser3)Removal of N-terminal activation domain (Ser1-Val2)Abolishes agonist activity; creates competitive inhibitor scaffold
8 & 18Methionine (Met)Norleucine (Nle)Eliminate oxidation sensitivity; maintain hydrophobicity/structureEnhanced chemical stability during synthesis, storage, & assays; preserved receptor binding affinity
34Phenylalanine (Phe)Tyrosine (Tyr)Introduce radiolabeling site (iodination); enhance C-terminal helix stability/solubilityEnables creation of high-specific-activity radioligands; potentially improves receptor affinity via H-bonding and conformational stabilization; improves solubility
C-terminusVariable (often -COOH in fragments)Amidation (-CONH2)Mimic native hormone terminus; enhance stability against proteases; stabilize charge/confirmationIncreased metabolic stability; optimized conformation for receptor binding

Properties

CAS Number

64297-16-1

Product Name

Hpth, nle(8,18)-tyr(34)-

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C177H279N53O48

Molecular Weight

3917 g/mol

InChI

InChI=1S/C177H279N53O48/c1-17-20-38-107(208-171(274)131(84-232)227-172(275)132(85-233)226-162(265)122(68-92(10)11)217-165(268)125(72-99-79-191-86-198-99)220-148(251)106(41-27-30-60-178)201-137(239)82-197-147(250)119(65-89(4)5)214-169(272)129(76-136(185)238)223-166(269)126(73-100-80-192-87-199-100)221-152(255)108(39-21-18-2)206-163(266)123(70-96-35-23-22-24-36-96)218-156(259)114(51-56-134(183)236)212-175(278)144(95(16)19-3)230-159(262)117(54-59-140(244)245)202-146(249)104(181)83-231)149(252)209-115(52-57-138(240)241)154(257)205-112(45-34-64-195-177(189)190)158(261)228-142(93(12)13)173(276)211-116(53-58-139(242)243)157(260)219-124(71-98-78-196-105-40-26-25-37-103(98)105)164(267)216-121(67-91(8)9)160(263)207-111(44-33-63-194-176(187)188)151(254)203-109(42-28-31-61-179)150(253)204-110(43-29-32-62-180)153(256)215-120(66-90(6)7)161(264)210-113(50-55-133(182)235)155(258)224-130(77-141(246)247)170(273)229-143(94(14)15)174(277)225-127(74-101-81-193-88-200-101)167(270)222-128(75-135(184)237)168(271)213-118(145(186)248)69-97-46-48-102(234)49-47-97/h22-26,35-37,40,46-49,78-81,86-95,104,106-132,142-144,196,231-234H,17-21,27-34,38-39,41-45,50-77,82-85,178-181H2,1-16H3,(H2,182,235)(H2,183,236)(H2,184,237)(H2,185,238)(H2,186,248)(H,191,198)(H,192,199)(H,193,200)(H,197,250)(H,201,239)(H,202,249)(H,203,254)(H,204,253)(H,205,257)(H,206,266)(H,207,263)(H,208,274)(H,209,252)(H,210,264)(H,211,276)(H,212,278)(H,213,271)(H,214,272)(H,215,256)(H,216,267)(H,217,268)(H,218,259)(H,219,260)(H,220,251)(H,221,255)(H,222,270)(H,223,269)(H,224,258)(H,225,277)(H,226,265)(H,227,275)(H,228,261)(H,229,273)(H,230,262)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H4,187,188,194)(H4,189,190,195)/t95-,104-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,142-,143-,144-/m0/s1

InChI Key

NAFKWMGAEFGZJF-GJYCXHNGSA-N

SMILES

CCCCC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N

Canonical SMILES

CCCCC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.